Cas no 42732-14-9 (methyl(1S)-1-(pyridin-2-yl)ethylamine)

Methyl(1S)-1-(pyridin-2-yl)ethylamine is a chiral amine derivative featuring a pyridine moiety, which imparts unique electronic and coordination properties. The (1S)-configuration ensures enantioselectivity, making it valuable in asymmetric synthesis and catalysis. Its structural framework allows for versatile applications in pharmaceutical intermediates and ligand design for transition-metal complexes. The methyl group enhances steric and electronic tuning, improving selectivity in reactions such as hydrogenation or cross-coupling. The pyridinyl group further enables chelation, stabilizing reactive intermediates. This compound is particularly useful in fine chemical synthesis, where high purity and defined stereochemistry are critical. Its stability and reactivity profile make it a practical choice for advanced organic transformations.
methyl(1S)-1-(pyridin-2-yl)ethylamine structure
42732-14-9 structure
Product Name:methyl(1S)-1-(pyridin-2-yl)ethylamine
CAS No:42732-14-9
MF:C8H12N2
MW:136.194281578064
CID:5735998
PubChem ID:26248765
Update Time:2025-05-22

methyl(1S)-1-(pyridin-2-yl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • methyl[(1S)-1-(pyridin-2-yl)ethyl]amine
    • SCHEMBL12310369
    • 42732-14-9
    • EN300-1699442
    • ((1s)-1-(2-pyridyl)ethyl)methylamine
    • AKOS017405148
    • methyl(1S)-1-(pyridin-2-yl)ethylamine
    • Inchi: 1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3/t7-/m0/s1
    • InChI Key: MJXPDBFDHSMVNS-ZETCQYMHSA-N
    • SMILES: N(C)[C@@H](C)C1C=CC=CN=1

Computed Properties

  • Exact Mass: 136.100048391g/mol
  • Monoisotopic Mass: 136.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 93.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 24.9Ų

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Additional information on methyl(1S)-1-(pyridin-2-yl)ethylamine

Introduction to CAS No. 42732-14-9: Methyl(1S)-1-(Pyridin-2-yl)Ethylamine

Methyl(1S)-1-(pyridin-2-yl)ethylamine, identified by the CAS registry number 42732-14-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring and an amino group, making it a versatile molecule with potential applications in drug design and catalysis. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, enhancing its accessibility for research and industrial purposes.

The structure of methyl(1S)-1-(pyridin-2-yl)ethylamine consists of a pyridine ring substituted at the 2-position with an ethylamine group. The stereochemistry at the chiral center (denoted by the (1S) configuration) plays a crucial role in determining its physical properties and reactivity. This compound has been studied extensively for its ability to act as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantioselective products. Recent studies have highlighted its effectiveness in catalyzing aldol reactions and other carbonyl additions, making it a valuable tool in modern organic synthesis.

In terms of synthesis, methyl(1S)-1-(pyridin-2-yl)ethylamine can be prepared via various methods, including resolution of racemic mixtures and asymmetric synthesis using organocatalysts. One notable approach involves the use of proline-derived catalysts, which have been shown to provide high enantioselectivity in the formation of this compound. These advancements have not only improved the yield but also reduced the environmental impact of its production, aligning with current trends toward sustainable chemistry practices.

The applications of methyl(1S)-1-(pyridin-2-yl)ethylamine extend beyond catalysis. It has been explored as an intermediate in the synthesis of bioactive molecules, including pharmaceutical agents. For instance, its use as a building block in the construction of complex natural product analogs has been reported in recent literature. Additionally, this compound exhibits interesting electronic properties that make it a candidate for applications in materials science, such as in the development of novel coordination polymers or metal-organic frameworks (MOFs).

Recent research has also focused on understanding the biological activity of methyl(1S)-1-(pyridin-2-yl)ethylamine. Studies have demonstrated its potential as an inhibitor of certain enzymes, suggesting its role in drug discovery efforts targeting various diseases. Furthermore, investigations into its interactions with biological systems have provided insights into its pharmacokinetics and toxicity profiles, which are critical for its consideration as a therapeutic agent.

In conclusion, methyl(1S)-1-(pyridin-2-yl)ethylamine (CAS No. 42732-14-9) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, combined with advancements in synthetic methods and understanding of its properties, positions it as an important molecule for future research and development.

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